molecular formula C8H11ClN4O2 B8705971 2-Methyl-4-chloro-5-nitro-isopropylamino-pyrimidine

2-Methyl-4-chloro-5-nitro-isopropylamino-pyrimidine

Cat. No. B8705971
M. Wt: 230.65 g/mol
InChI Key: LDRCOYACNWCIRQ-UHFFFAOYSA-N
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Patent
US04055411

Procedure details

30 ml of triethylamine are added to 32.5 g (0.156 mol) of 2-methyl-4,6-dichloro-5-nitro-pyrimidine. At -18° C, 3.5 g of isopropylamine (0.16 mol) are added dropwise and the mixture is then stirred for 11/4 hours at this temperature. The mixture is subsequently poured on 4 liters of water, the precipitate is filtered off with suction, and washed 3 times with water. The crude product is dried at 50° C and 11 Torr for 16 hours, to yield 26.4 g of 2-methyl-4-chloro-5-nitro-isopropylamino-pyrimidine with a melting point of 69°-72° C. The pure substance (recrystallised from hexane) melts at 77°-79° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][C:9]1[N:14]=[C:13](Cl)[C:12]([N+:16]([O-:18])=[O:17])=[C:11]([Cl:19])[N:10]=1.[CH:20]([NH2:23])([CH3:22])[CH3:21]>O>[CH3:8][C:9]1[N:10]=[C:11]([Cl:19])[C:12]([N+:16]([O-:18])=[O:17])=[C:13]([NH:23][CH:20]([CH3:22])[CH3:21])[N:14]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
32.5 g
Type
reactant
Smiles
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred for 11/4 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product is dried at 50° C
WAIT
Type
WAIT
Details
11 Torr for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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